1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane
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Overview
Description
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane is a unique organophosphorus compound characterized by its bulky tert-butyl and trimethylsilyl groups
Preparation Methods
The synthesis of 1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or toluene. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
Scientific Research Applications
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Materials Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to stabilize reactive intermediates.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bulky tert-butyl and trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the catalytic complex. This allows for more efficient and selective catalytic transformations .
Comparison with Similar Compounds
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane can be compared with other similar organophosphorus compounds, such as:
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)phosphine: Similar in structure but lacks the tetraphosphetane ring, making it less sterically hindered.
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)phosphorane: Contains a different phosphorus oxidation state, leading to different reactivity and applications.
1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)phosphinite: Features an oxygen atom bonded to phosphorus, altering its electronic properties and reactivity.
These comparisons highlight the unique structural and electronic properties of this compound, which contribute to its distinct reactivity and applications in various fields.
Properties
CAS No. |
73324-85-3 |
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Molecular Formula |
C14H36P4Si2 |
Molecular Weight |
384.50 g/mol |
IUPAC Name |
(2,4-ditert-butyl-3-trimethylsilyltetraphosphetan-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H36P4Si2/c1-13(2,3)15-17(19(7,8)9)16(14(4,5)6)18(15)20(10,11)12/h1-12H3 |
InChI Key |
BASWSRXZQDYGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1P(P(P1[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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